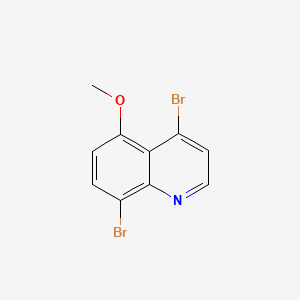
4,8-Dibromo-5-metoxiquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dibromo-5-methoxyquinoline is a quinoline derivative characterized by the presence of bromine atoms at the 4th and 8th positions and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
4,8-Dibromo-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer, antimicrobial, and antiparasitic agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. This can be achieved by treating 5-methoxyquinoline with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 4,8-Dibromo-5-methoxyquinoline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dibromo-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or vinylated quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 4,8-Dibromo-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. For instance, it can inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells .
Comparación Con Compuestos Similares
- 5,7-Dibromo-8-hydroxyquinoline
- 5-Bromo-8-methoxyquinoline
- 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Comparison: 4,8-Dibromo-5-methoxyquinoline is unique due to the specific positioning of the bromine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5,7-Dibromo-8-hydroxyquinoline, it has different solubility and binding properties, making it suitable for different applications .
Propiedades
IUPAC Name |
4,8-dibromo-5-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNIBACSXWPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
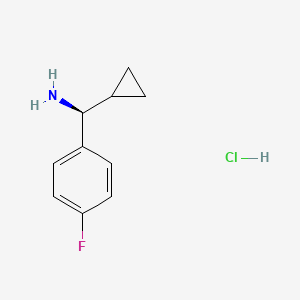
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
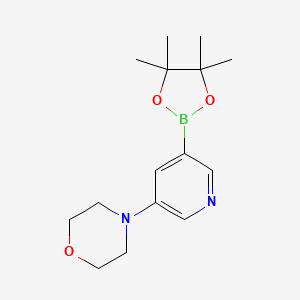
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)
![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
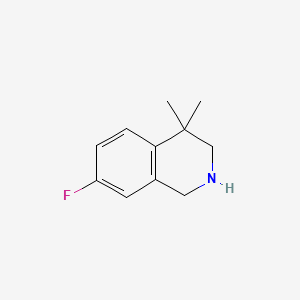
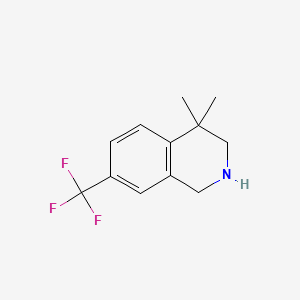
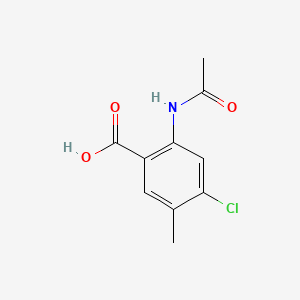
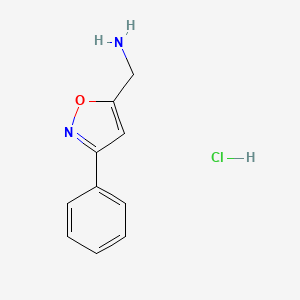
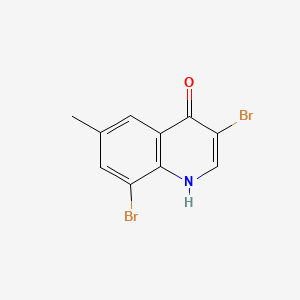
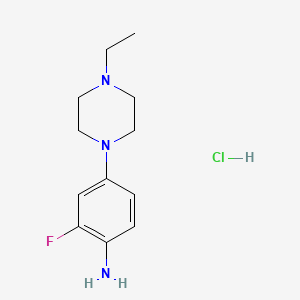
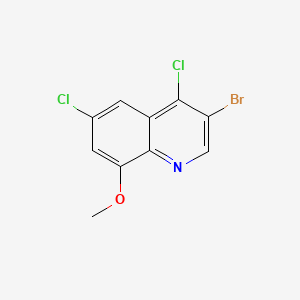
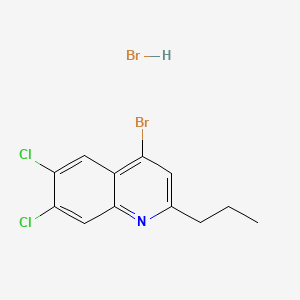
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
